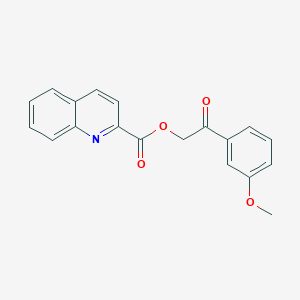

2-(3-Methoxyphenyl)-2-oxoethyl quinoline-2-carboxylate

Description

2-(3-Methoxyphenyl)-2-oxoethyl quinoline-2-carboxylate is a synthetic quinoline derivative characterized by a 3-methoxyphenyl group attached to an oxoethyl ester moiety, which is further linked to the quinoline-2-carboxylate scaffold. Quinoline derivatives are widely studied for their pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. This compound’s structure positions it as a candidate for exploring structure-activity relationships (SAR) within the quinoline class .

Properties

IUPAC Name |

[2-(3-methoxyphenyl)-2-oxoethyl] quinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO4/c1-23-15-7-4-6-14(11-15)18(21)12-24-19(22)17-10-9-13-5-2-3-8-16(13)20-17/h2-11H,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGLCJUQBYRSRNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)COC(=O)C2=NC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenyl)-2-oxoethyl quinoline-2-carboxylate typically involves the condensation of quinoline-2-carboxylic acid with 3-methoxyphenylacetic acid. This reaction is often catalyzed by thionyl chloride and dimethylformamide under reflux conditions . Another method involves the use of microwave-assisted synthesis, which enhances the reaction rate and yield .

Industrial Production Methods

Industrial production of quinoline derivatives, including this compound, often employs green chemistry principles. Methods such as solvent-free reactions, the use of recyclable catalysts, and microwave-assisted synthesis are preferred to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)-2-oxoethyl quinoline-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline-2-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Substitution: Electrophilic substitution reactions can introduce various substituents onto the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Friedel-Crafts acylation and alkylation reactions are common, using catalysts like aluminum chloride.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Pharmacological Applications

-

Anticancer Activity :

- Recent studies indicate that derivatives of quinoline compounds exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation, making this compound a potential candidate for anticancer drug development.

-

Antimicrobial Properties :

- The compound has shown promise as an antimicrobial agent. Research suggests that it can inhibit the growth of several bacterial strains, which is crucial in the fight against antibiotic resistance.

-

Cholinesterase Inhibition :

- Similar compounds have been studied for their ability to inhibit cholinesterase enzymes, which are relevant in the treatment of neurodegenerative diseases such as Alzheimer’s disease. The structure of 2-(3-Methoxyphenyl)-2-oxoethyl quinoline-2-carboxylate may confer similar properties, warranting further investigation.

-

Anti-inflammatory Effects :

- Compounds with similar structures have demonstrated anti-inflammatory effects, potentially useful in treating conditions like arthritis and other inflammatory disorders.

Table 1: Summary of Biological Activities

Synthesis and Derivatives

The synthesis of this compound can be achieved through various organic reactions, including esterification and cyclization processes. Its derivatives are also being explored to enhance biological activity and selectivity.

Table 2: Synthetic Routes and Yields

| Synthetic Route | Yield (%) | Comments |

|---|---|---|

| Esterification with methoxyphenol | 85 | High yield; straightforward method |

| Cyclization reactions | Varies | Dependent on conditions; optimization needed |

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)-2-oxoethyl quinoline-2-carboxylate involves its interaction with various molecular targets. It can inhibit enzymes involved in critical biological pathways, leading to its antimicrobial and anticancer effects. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with DNA synthesis and repair mechanisms .

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of 2-(3-Methoxyphenyl)-2-oxoethyl quinoline-2-carboxylate with structurally analogous compounds reveals key differences in substituents, physicochemical properties, and biological implications. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Quinoline-2-carboxylate Derivatives

*Calculated based on molecular formulas from cited evidence.

Key Findings :

Substituent Effects on Lipophilicity and Solubility :

- Chlorine atoms (e.g., in 2-(3,4-dichlorophenyl)-2-oxoethyl derivatives) significantly increase lipophilicity, enhancing membrane permeability but reducing aqueous solubility .

- Methoxy groups (e.g., in the target compound) provide moderate lipophilicity (logP ~3.5), balancing absorption and solubility .

Biological Activity Implications: Chlorinated Derivatives: Higher binding affinity to enzymes/receptors due to electron-withdrawing effects, but may exhibit toxicity (e.g., 2-(3,4-dichlorophenyl) analog) . Nitro-Substituted Derivatives: Potent cytotoxicity but associated with metabolic instability and genotoxic risks (e.g., 4-methyl-3-nitrophenyl analog) .

Synthetic Accessibility: Microwave-assisted synthesis (e.g., ) is efficient for quinoline derivatives, yielding ~89% purity for compounds with methoxy or chloro groups . Nitro-substituted compounds may require stringent purification due to reactivity byproducts .

Biological Activity

2-(3-Methoxyphenyl)-2-oxoethyl quinoline-2-carboxylate, with the CAS number 868153-44-0, is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structure and Properties

The compound features a quinoline ring system substituted with a methoxyphenyl group and an oxoethyl moiety. The structural formula can be represented as follows:

This structure is significant as it influences the compound's interaction with biological targets.

Research indicates that quinoline derivatives often exhibit a range of biological activities due to their ability to interact with various molecular targets. The specific mechanisms of action for this compound may include:

- Antimicrobial Activity : Similar compounds have shown effectiveness against bacterial strains and fungi, suggesting potential antimicrobial properties for this compound.

- Anticancer Properties : Quinoline derivatives are often studied for their anticancer effects, with some exhibiting cytotoxicity against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways, similar to other quinoline derivatives that inhibit cholinesterase or other target enzymes.

Biological Activity Overview

The biological activities associated with this compound can be summarized in the following table:

| Activity Type | Description |

|---|---|

| Antimicrobial | Potential activity against Gram-positive and Gram-negative bacteria, as well as fungi. |

| Anticancer | Cytotoxic effects observed in various cancer cell lines; potential for use in chemotherapy. |

| Enzyme Inhibition | Possible inhibition of cholinesterase and other metabolic enzymes. |

Case Studies and Research Findings

- Antimicrobial Studies : A study evaluating the antimicrobial properties of various quinoline derivatives found that certain substitutions enhance activity against Mycobacterium tuberculosis, indicating that similar modifications in this compound could lead to enhanced efficacy against resistant strains .

- Anticancer Activity : In vitro studies on related compounds have demonstrated significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). For instance, derivatives with similar structural motifs showed IC50 values in the low micromolar range, suggesting that this compound may exhibit comparable potency .

- Enzyme Inhibition Analysis : Research on enzyme inhibition highlighted that quinoline derivatives could serve as effective inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's . This suggests a potential therapeutic application for this compound in neurological disorders.

Q & A

Q. What are the established synthetic routes for 2-(3-Methoxyphenyl)-2-oxoethyl quinoline-2-carboxylate, and what key reaction conditions optimize yield?

The synthesis typically involves multi-step reactions starting with condensation of 3-methoxybenzaldehyde derivatives with amines (e.g., ethyl 3-aminocrotonate) to form intermediates, followed by cyclization under acidic conditions. Key optimizations include using p-toluenesulfonic acid as a catalyst in refluxing ethanol (80–100°C) and purification via column chromatography with ethyl acetate/hexane gradients. Reaction time (6–12 hours) and stoichiometric ratios (1:1.2 aldehyde:amine) significantly impact yield .

Q. What spectroscopic techniques are recommended for structural characterization of this compound?

- NMR Spectroscopy : ¹H NMR identifies aromatic protons (δ 6.8–8.5 ppm) and the methoxy group (δ 3.8 ppm). ¹³C NMR confirms ester carbonyls (δ 165–170 ppm) and quinoline carbons.

- FT-IR : Stretching vibrations at 1700–1750 cm⁻¹ (ester C=O) and 1250 cm⁻¹ (C-O-C).

- HRMS : Exact mass determination (e.g., [M+H]⁺ calculated for C₂₀H₁₆NO₅: 362.1028) .

Q. How should researchers handle and store this compound to ensure stability?

Store in airtight containers under inert gas (N₂/Ar) at –20°C. Avoid exposure to humidity, strong light, or oxidizing agents. Use desiccants during storage. For handling, employ PPE (gloves, goggles) and work in fume hoods to prevent inhalation of particulates .

Advanced Research Questions

Q. How do substituents on the quinoline core influence biological activity, and what methodologies assess this?

Substituents like the 3-methoxyphenyl group enhance lipophilicity, improving blood-brain barrier penetration. Structure-activity relationship (SAR) studies use:

Q. What strategies resolve contradictions in reported pharmacokinetic properties of quinoline-2-carboxylate derivatives?

Discrepancies in bioavailability or half-life often arise from variations in administration routes (oral vs. intravenous) or animal models. Resolve these via:

- PBPK modeling : Physiologically-based pharmacokinetic simulations to extrapolate human data from rodent studies.

- Comparative meta-analysis : Standardize assay conditions (e.g., plasma protein binding protocols) across studies .

Q. How can computational methods predict the reactivity of quinoline-2-carboxylate derivatives in nucleophilic substitutions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) identify electrophilic sites (e.g., C-4 position on quinoline). Fukui indices quantify susceptibility to nucleophilic attack, while molecular electrostatic potential (MEP) maps visualize electron-deficient regions. Validate predictions with kinetic studies (e.g., SN2 reaction rates with amines) .

Q. What experimental designs address variability in reported antimicrobial activity data?

Standardize:

- Microbial strains : Use ATCC-certified cultures (e.g., E. coli ATCC 25922).

- Assay conditions : Fixed pH (7.4), temperature (37°C), and inoculum size (1×10⁵ CFU/mL).

- Controls : Include positive (ciprofloxacin) and solvent controls. Reproducibility is confirmed via MIC triplicate measurements .

Data Analysis and Mechanistic Studies

Q. What analytical techniques quantify trace impurities in synthesized batches?

- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water gradient) detect impurities ≥0.1%.

- DSC/TGA : Differential scanning calorimetry identifies decomposition events (e.g., ester cleavage at >200°C).

- ¹H-¹³C HSQC NMR : Resolves overlapping signals from byproducts .

Q. How does the compound’s stability under varying pH and temperature affect experimental reproducibility?

- pH stability : Degrades rapidly in alkaline conditions (pH >9) via ester hydrolysis. Use buffered solutions (pH 4–7) for biological assays.

- Thermal stability : Short-term stability at 25°C (≤24 hours); prolonged heating (>6 hours at 50°C) causes dimerization. Monitor via real-time UV-Vis spectroscopy (λmax = 320 nm) .

Q. What mechanistic insights explain the compound’s anti-inflammatory activity?

Proposed pathways include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.